molecular formula C22H24FN5O2S B14969883 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-methyl-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B14969883
M. Wt: 441.5 g/mol
InChI Key: FEAMTDIPHIHTDD-UHFFFAOYSA-N
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Description

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group, a methyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 6-methyl-4-chloropyrimidine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The piperazine ring and pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-6-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzenesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H24FN5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C22H24FN5O2S/c1-16-3-7-19(8-4-16)25-21-15-17(2)24-22(26-21)27-11-13-28(14-12-27)31(29,30)20-9-5-18(23)6-10-20/h3-10,15H,11-14H2,1-2H3,(H,24,25,26)

InChI Key

FEAMTDIPHIHTDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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